N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. This particular compound is characterized by the presence of a methyl group on the oxadiazole ring and an ethanamine moiety, which contribute to its unique properties and reactivity.
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is classified as:
The synthesis of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with ethanamine in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride. This reaction is generally conducted under reflux conditions to ensure complete cyclization.
The molecular structure of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride can be represented as follows:
Key structural data includes:
The compound features a five-membered oxadiazole ring attached to an ethanamine group via a methylene bridge.
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur where the ethanamine group can be replaced by other nucleophiles.
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets within biological systems. In medicinal applications, it may inhibit certain enzymes or receptors that play roles in inflammation or cancer cell proliferation. The precise pathways can vary based on the specific application but generally involve modulation of cellular signaling pathways linked to disease processes.
Key physical properties include:
Important chemical properties include:
Property | Value |
---|---|
Solubility | Highly soluble in water |
Melting Point | Not specified |
pH | Acidic (due to hydrochloride) |
Stability | Stable under normal conditions |
Relevant data suggest that N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride exhibits good solubility characteristics which are advantageous for biological applications .
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride has several scientific applications:
Chemistry: Acts as a building block for synthesizing more complex molecules.
Biology: Investigated for potential antimicrobial and antiviral properties.
Medicine: Explored for use in drug development due to anti-inflammatory and anticancer properties.
Industry: Utilized in developing new materials with specific properties such as polymers and coatings .
This compound's diverse applications highlight its significance in both research and industrial contexts.
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride follows meticulously designed multi-step protocols optimized for pharmaceutical production. According to patent US10377750B2, the synthesis commences with the formation of the 5-methyl-1,3,4-oxadiazole core, followed by sequential functionalization to introduce the methylaminomethyl side chain [5]. A critical intermediate, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (CAS 1172088-56-0), is prepared via cyclocondensation of carboxylic acid derivatives with amidoximes under superbasic conditions, yielding the oxadiazole ring system [5] [8]. This intermediate subsequently undergoes reductive amination with acetaldehyde under controlled pH conditions (pH 7.5-8.5) to introduce the ethylamine moiety, followed by hydrochloric acid-mediated salt formation in anhydrous ethyl acetate to precipitate the target hydrochloride compound [5]. The overall yield for this four-step sequence ranges from 45-62% in optimized kilogram-scale batches, with purification achieved through recrystallization from ethanol/heptane mixtures [5].
Table 1: Representative Multi-Step Synthesis Protocol from Patent Literature
Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Amidoxime Formation | Hydroxylamine hydrochloride, K₂CO₃, EtOH, reflux | Acetamidoxime |
2 | Oxadiazole Cyclization | Ethyl chloroacetate, NaOH/DMSO, RT, 12h | 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole |
3 | Azidation & Reduction | NaN₃, DMF; then Pd/C, H₂, MeOH | (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine |
4 | Reductive Amination | Acetaldehyde, NaBH₃CN, MeOH, pH 7.5-8.5 | N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine (free base) |
5 | Salt Formation | HCl/Et₂O in anhydrous ethyl acetate | Target hydrochloride salt |
The 1,3,4-oxadiazole ring construction demands precise control of reaction parameters to maximize yield and purity. Key parameters identified through optimization studies include:
Reaction Stoichiometry: A 1:1.05 molar ratio of amidoxime to acylating agent (ethyl chloroacetate) minimizes di-substituted byproducts while ensuring complete conversion. Excess acylating agent (>1.2 equiv) leads to bis-acylated impurities that complicate purification [5] [8].
Base Selection and Concentration: Superbasic systems (NaOH/DMSO) enable room-temperature cyclization with yields exceeding 85% within 12 hours. Lower base concentrations (≤2 equiv) result in incomplete ring closure (<60% conversion), while higher concentrations (≥4 equiv) promote hydrolysis of the oxadiazole intermediate [8].
Reaction Atmosphere: Inert gas sparging (nitrogen or argon) prevents oxidative degradation of the heterocyclic ring during formation, particularly when electron-donating substituents like the methyl group are present [5].
Catalyst Systems: Microwave-assisted catalysis (KF/alumina or MgO) reduces reaction times from hours to minutes (15-30 min at 120°C) while improving yields by 8-12% compared to conventional heating. This method suppresses the formation of 1,2,4-oxadiazole isomers through kinetic control [8].
Table 2: Critical Parameters for Oxadiazole Ring Formation
Parameter | Optimal Range | Impact of Deviation | Recommended Control Strategy |
---|---|---|---|
Amidoxime:Acylating Agent Ratio | 1:1.05 | >1.2 equiv: Bis-acylation impurities <0.8 equiv: Unreacted amidoxime | Real-time HPLC monitoring with feedback control |
NaOH Equivalents (in DMSO) | 2.5-3.0 equiv | <2 equiv: Incomplete cyclization (>40% starting material) >3.5 equiv: Hydrolysis products | Automated dosing system with temperature compensation |
Reaction Temperature | 20-25°C (RT) | >30°C: Isomerization to 1,2,4-oxadiazole <15°C: Reaction stagnation | Jacketed reactor with PID temperature control |
Reaction Time | 10-12 h | <8 h: 15-20% unreacted material >14 h: Degradation products | In situ FTIR endpoint detection |
Microwave Parameters (if used) | 120°C, 150 W, 15 min | Overheating: Decomposition Underheating: Incomplete conversion | Closed-vessel automated microwave reactor |
Solvent polarity and protic/aprotic characteristics significantly impact oxadiazole formation kinetics and impurity profiles. Non-protic polar solvents (DMSO, DMF) facilitate the cyclodehydration step by solubilizing the intermediate O-acylamidoxime and stabilizing the transition state. DMSO specifically enhances reaction rates by 30-40% compared to DMF due to its superior dipole moment (3.96 D vs. 3.82 D) and ability to form complexes with sodium cations [5]. Temperature control during the exothermic cyclization requires precise ramping: initial addition of reagents at 0-5°C to prevent premature reaction, followed by gradual warming to 25°C over 45 minutes. This prevents thermal runaway that generates the primary impurity, 5-methyl-2-methyl-1,3,4-oxadiazole (formed via decarboxylation), which is difficult to remove during crystallization [5] [6].
For the final hydrochloride precipitation, solvent polarity optimization prevents oiling-out. Binary mixtures of ethyl acetate (non-polar) and methyl tert-butyl ether (MTBE) in 7:3 v/v ratios enable controlled crystal growth at -10 to -15°C. This yields free-flowing crystalline solids with bulk densities >0.45 g/cm³, optimizing downstream processing. Cooling rates critically impact crystal morphology: rapid cooling (>5°C/min) produces fine needles complicating filtration, while slow cooling (0.5°C/min) generates larger plates with superior filterability [6].
The hydrochloride salt form demonstrates superior stability and handling characteristics compared to the free base, as validated by accelerated stability studies (40°C/75% RH). Key comparative findings:
Hygroscopicity: The free base exhibits 18.2% water uptake at 60% RH versus 3.8% for the hydrochloride salt after 24 hours. This hygroscopicity necessitates handling under stringent anhydrous conditions (<5% RH) for the free base, whereas the salt remains stable at standard manufacturing humidity (30-50% RH) [7] [9].
Thermal Stability: Differential scanning calorimetry reveals onset decomposition temperatures of 142.3°C for the free base versus 198.7°C for the hydrochloride. The free base shows 5.2% weight loss by TGA at 100°C (volatilization), while the salt remains stable up to 180°C [5] [7].
Solution Stability: In aqueous solutions (pH 7.4 PBS buffer), the free base undergoes 25% degradation via retro-Mannich reaction after 24 hours at 25°C, forming 5-methyl-1,3,4-oxadiazole-2-carbaldehyde and ethylamine. The hydrochloride salt shows only 3% degradation under identical conditions due to protonation suppressing nucleophilic degradation pathways [7].
Solid-State Stability: XRPD studies confirm the hydrochloride maintains crystallinity for >24 months at 25°C/60% RH, while the free base converts to an amorphous gel after 3-6 months under identical storage. The gel formation is attributed to moisture-induced deliquescence initiating autoxidation at the oxadiazole C5-methyl group [6] [9].
Salt disproportionation risks in suspension formulations are mitigated via pH-solubility profiling, identifying optimal stability at pH 3.5-4.2. Below pH 3.0, chloride leaching forms the insoluble free base, while above pH 5.5, oxadiazole ring hydrolysis accelerates. Excipient screening identifies polyvinylpyrrolidone/vinyl acetate (PVP/VA) copolymer (20 mg/mL) as an effective crystallization inhibitor, maintaining supersaturation for >8 hours following accidental disproportionation [6].
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt
Property | Free Base Form | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point/Onset Decomp. | 142.3°C | 198.7°C | DSC (10°C/min, N₂) |
Hygroscopicity (24h @ 60% RH) | 18.2% mass gain | 3.8% mass gain | Dynamic Vapor Sorption |
Aqueous Solubility (25°C) | 8.3 mg/mL (pH 10) | 62.7 mg/mL (pH 4.5) | HPLC-UV after saturation |
Solid-State Stability (6mo, 25°C/60% RH) | Amorphous gel formation | No change | XRPD, FTIR |
Solution Stability (PBS pH 7.4, 24h) | 25% degradation | 3% degradation | HPLC-MS quantification |
Bulk Density | 0.22 g/cm³ (oily solid) | 0.48 g/cm³ (crystalline) | USP <616> |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7